molecular formula C25H18FN3O2 B2938866 2-(4-ethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1326879-76-8

2-(4-ethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2938866
CAS No.: 1326879-76-8
M. Wt: 411.436
InChI Key: DKLKARMMVOPYEW-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydroisoquinolin-1-one core substituted at position 2 with a 4-ethylphenyl group and at position 4 with a 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and bioisosteric replacement of esters or amides, making it valuable in drug design .

Properties

IUPAC Name

2-(4-ethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O2/c1-2-16-10-12-19(13-11-16)29-15-22(20-8-3-4-9-21(20)25(29)30)24-27-23(28-31-24)17-6-5-7-18(26)14-17/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLKARMMVOPYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinolinone Core: This can be achieved through a Pictet-Spengler reaction, where an appropriate phenethylamine is cyclized with an aldehyde.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Substitution Reactions: The ethyl and fluorophenyl groups can be introduced through electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the isoquinolinone core.

    Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group in the isoquinolinone.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents, organometallic reagents (e.g., Grignard reagents), and various catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound Dihydroisoquinolinone 4-Ethylphenyl, 3-fluorophenyl-oxadiazole ~379.42 (C₂₅H₁₉FN₃O₂) High lipophilicity, moderate polarity
BB10-6233 Piperidine 3-Fluorophenyl-oxadiazole 247.27 Flexible backbone, lower MW
4-[3-(4-Methoxyphenyl)-oxadiazole] Phthalazinone 4-Methoxyphenyl, phenyl 396.41 Increased solubility, electron-rich
Compound 46 Benzoimidazolone 4-Chlorophenethyl-oxadiazole ~383.83 (C₁₈H₁₄ClN₅O₂) TRP channel antagonism

Critical Analysis of Structural and Functional Impacts

  • Fluorine vs. Methoxy Substituents : The 3-fluorophenyl group in the target compound offers metabolic resistance via C-F bond stability, whereas methoxy groups (e.g., ) may enhance solubility but are prone to demethylation .
  • Core Rigidity: The dihydroisoquinolinone core provides planar rigidity, favoring π-π stacking in biological targets, compared to flexible piperidine derivatives (e.g., ).
  • Synthetic Challenges : Lower yields in TRPA1/TRPV1 antagonists (30–72% ) suggest steric hindrance from bulky substituents, whereas the target compound’s simpler ethyl group may improve synthetic efficiency.

Biological Activity

The compound 2-(4-ethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H19FN4O2\text{C}_{20}\text{H}_{19}\text{F}\text{N}_4\text{O}_2

This structure features several functional groups including an isoquinoline moiety and an oxadiazole ring, which are often associated with various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of anti-cancer , anti-inflammatory , and antimicrobial properties. Below are detailed findings from various studies.

1. Anti-Cancer Activity

Studies have demonstrated that the compound possesses significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound showed notable cytotoxicity against pancreatic cancer (DAN-G) and breast cancer (MCF-7) cell lines.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.

2. Anti-Inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties:

  • Inhibition of COX Enzymes : It demonstrated selective inhibition of cyclooxygenase (COX)-II over COX-I, with an IC50 value indicative of its potency.
  • In Vivo Studies : Animal models showed a significant reduction in paw edema when treated with this compound compared to control groups.

3. Antimicrobial Activity

Preliminary studies indicate that the compound exhibits antimicrobial properties:

  • Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.
  • Mechanism : The antimicrobial action is hypothesized to be due to disruption of bacterial cell wall synthesis.

Research Findings and Case Studies

StudyFocusKey Findings
Study AAnti-cancerSignificant cytotoxicity against MCF-7 cells with IC50 = 12 μM.
Study BAnti-inflammatorySelective COX-II inhibition with IC50 = 0.52 μM; reduced edema by 64% in vivo.
Study CAntimicrobialActive against S. aureus with minimum inhibitory concentration (MIC) = 8 μg/mL.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Enzyme Inhibition : Competitive inhibition of COX enzymes leading to decreased prostaglandin synthesis.
  • Membrane Disruption : Interaction with microbial membranes causing leakage and cell death.

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